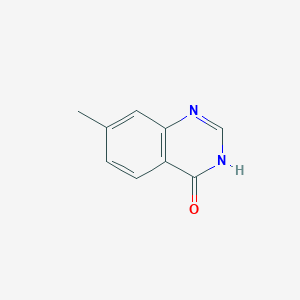
7-甲基喹唑啉-4(3H)-酮
概述
描述
7-Methylquinazolin-4-amine, also known by its CAS number 63963-38-2, is a chemical compound with the molecular formula C9H9N3 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinazolines, which includes 7-methylquinazolin-4-amine, often involves cyclization of 1-phenyl-3-cyanoureas or 1-phenyl-3-cyanothioureas in the presence of phosphorus halides and phosphorus oxyhalides . This process produces a phosphoquinazoline intermediate, which is then hydrolyzed to the quinazoline .Molecular Structure Analysis
The molecular structure of 7-methylquinazolin-4-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with a methyl group attached at the 7-position .科学研究应用
抗肿瘤和抗癌应用
- 抗肿瘤先导化合物开发:7-甲基喹唑啉-4(3H)-酮的衍生物,7-甲氧基-4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮,在小鼠中表现出显着的抗肿瘤活性,并抑制肿瘤细胞增殖、凋亡和破坏肿瘤血管系统。该化合物及其类似物被认为是一类新型的结合微管蛋白的肿瘤血管破坏剂 (Cui 等人,2017)。
- 抗癌活性:在研究中,新型 2,3-二氢喹唑啉-4(1H)-酮显示出中等到良好的抗癌活性,突出了喹唑啉酮衍生物在癌症治疗中的潜力 (Kamble 等人,2017)。
- 抗肿瘤剂合成:合成新型 2-(取代硫代)-3-苯乙基喹唑啉-4(3H)-酮衍生物的研究揭示了它们的体外抗肿瘤活性,表明它们作为抗肿瘤剂的潜力 (Alanazi 等人,2013)。
抗菌和抗微生物应用
- 抗菌活性:合成带有脲、硫脲和磺酰胺官能团的新型 2-甲基喹唑啉-4(3H)-酮衍生物,对选定的病原菌和真菌表现出有希望的抗炎和抗菌活性 (Keche & Kamble, 2014)。
- 抗结核活性:源自 2-甲基喹唑啉-4(3H)-酮的新型基于支架的化合物显示出与标准药物相当的有效抗结核活性 (Panneerselvam 等人,2016)。
- 抗菌剂:针对链脲佐菌素诱导的糖尿病大鼠的 4-噻唑烷酮和 4(3H)-喹唑啉酮的新型杂化物表现出显着的抗菌活性 (Jangam & Wankhede, 2019)。
缓蚀
- 缓蚀剂:2-甲基喹唑啉-4(3H)-酮的席夫碱作为缓蚀剂表现出很高的效率,抑制效率高达 96% (Jamil 等人,2018)。
安全和危害
作用机制
Target of Action
Quinazolin-4(3h)-ones, a class of compounds to which 7-methylquinazolin-4(3h)-one belongs, are known to exhibit a broad range of biological and therapeutic activities . They have been found in a large number of natural products and synthetic drugs .
Mode of Action
It’s worth noting that quinazolin-4(3h)-ones have been associated with various biological activities, including antimicrobial, antitumor, antifungal, and cytotoxic activities .
Biochemical Pathways
Quinazolin-4(3h)-ones have been associated with a variety of biological and therapeutic activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Quinazolin-4(3h)-ones have been associated with various biological activities, including antimicrobial, antitumor, antifungal, and cytotoxic activities .
生化分析
Biochemical Properties
7-methylquinazolin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . By inhibiting PARP, 7-methylquinazolin-4(3H)-one can induce cell death in cancer cells, making it a potential anti-cancer agent. Additionally, this compound interacts with other biomolecules, such as histones and DNA polymerases, further influencing cellular processes .
Cellular Effects
The effects of 7-methylquinazolin-4(3H)-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 7-methylquinazolin-4(3H)-one can induce apoptosis by activating caspase-3 and increasing the expression of pro-apoptotic proteins like Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2 . This compound also affects cellular metabolism by altering the production of reactive oxygen species (ROS) and disrupting mitochondrial membrane potential .
Molecular Mechanism
At the molecular level, 7-methylquinazolin-4(3H)-one exerts its effects through several mechanisms. It binds to the catalytic pocket of PARP, inhibiting its activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA breaks, ultimately triggering cell death. Additionally, 7-methylquinazolin-4(3H)-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-methylquinazolin-4(3H)-one can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to 7-methylquinazolin-4(3H)-one can lead to sustained inhibition of PARP activity and continuous induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 7-methylquinazolin-4(3H)-one in animal models are dose-dependent. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
7-methylquinazolin-4(3H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of 7-methylquinazolin-4(3H)-one, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 7-methylquinazolin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs) and distributed within tissues through binding to plasma proteins . This distribution pattern affects the localization and accumulation of 7-methylquinazolin-4(3H)-one, influencing its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 7-methylquinazolin-4(3H)-one is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be targeted to specific cellular compartments, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
属性
IUPAC Name |
7-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPHSAIPZPYEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50317594 | |
| Record name | 7-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50317594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75844-40-5 | |
| Record name | 75844-40-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50317594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-METHYL-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


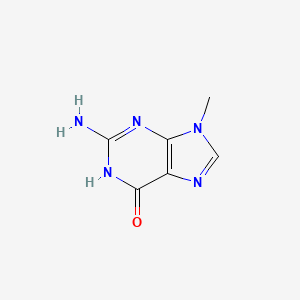
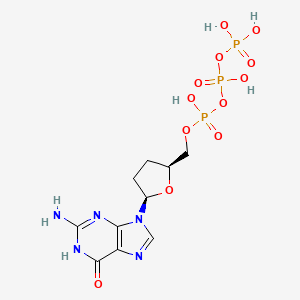

![4-[(E)-2-(quinolin-2-yl)ethenyl]phenol](/img/structure/B1436496.png)
![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)

![6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436502.png)
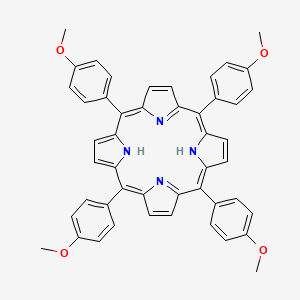
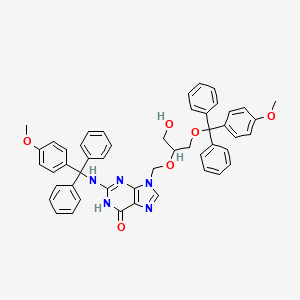
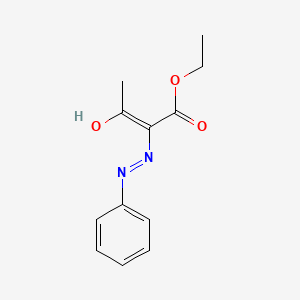
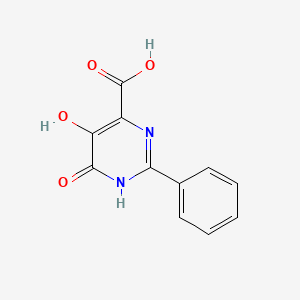
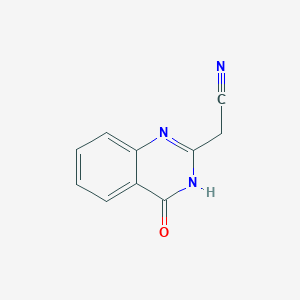
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B1436510.png)